REACTION_CXSMILES
|
[CH3:1][CH2:2][N:3]([CH2:6][C:7]([NH:9][C:10]1[C:11]([CH3:17])=[CH:12][CH:13]=[CH:14][C:15]=1[CH3:16])=[O:8])[CH2:4][CH3:5].Cl.[OH-].[Na+]>O>[CH3:5][CH2:4][N:3]([CH2:6][C:7]([NH:9][C:10]1[C:15]([CH3:16])=[CH:14][CH:13]=[CH:12][C:11]=1[CH3:17])=[O:8])[CH2:2][CH3:1] |f:0.1,2.3|
|
Name
|
Sodium chondroitin sulfate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC(=O)NC=1C(=CC=CC1C)C.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to prepare the composition for local anesthesia of the present invention
|
Name
|
|
Type
|
|
Smiles
|
CCN(CC)CC(=O)NC=1C(=CC=CC1C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |